3-chloro-4,5-diphenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

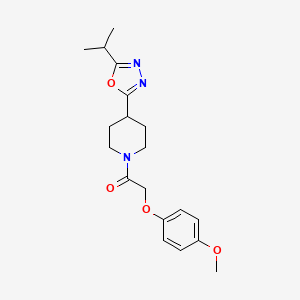

3-chloro-4,5-diphenyl-4H-1,2,4-triazole, also known as CDPT, is a chemical compound with a triazole ring structure and a chlorine atom attached to the 3-position . It has a molecular formula of C14H10ClN3 .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The chlorine atom is attached at the 3-position .Scientific Research Applications

Corrosion Inhibition : Triazole derivatives, including those similar to 3-chloro-4,5-diphenyl-4H-1,2,4-triazole, have been extensively studied for their effectiveness in preventing corrosion, particularly on mild steel surfaces in acidic environments. Research indicates that these compounds act as mixed-type inhibitors, offering high inhibition efficiencies (Bentiss et al., 2007); (Lagrenée et al., 2002).

Molecular Structure Analysis : The molecular structure of triazole derivatives, including this compound, has been a subject of interest for understanding their potential as monomers in conductive polymers. X-ray diffraction techniques have been used for this purpose, revealing intricate details of their molecular structures (Carlsen et al., 1990).

Synthesis and Structural Studies : Synthesis methods for various triazole derivatives, including the chloro and fluoro derivatives of 1,2,4-triazoles, have been developed and analyzed. These studies often involve characterizing these compounds using spectroscopic techniques and exploring their intermolecular interactions (Shukla et al., 2014).

Potential in Organic Light-Emitting Devices (OLEDs) : Certain triazole derivatives have been explored for their potential use in phosphorescent OLEDs. Research in this area focuses on the synthesis of specific triazole compounds and their effectiveness as electron-transporting materials, which is crucial for the performance of OLEDs (Kwon et al., 2010).

Anticonvulsant Activity : The anticonvulsant properties of 1,2,4-triazole derivatives have been investigated. These compounds, including 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one, have shown effectiveness in various animal models of seizures, indicating their potential in treating convulsive disorders (Shalini et al., 2009).

Antimicrobial and Antioxidant Properties : The antimicrobial and antioxidant activities of some triazole derivatives have been studied, providing insights into their potential therapeutic applications. These studies often involve synthesizing new compounds and evaluating their biological activities (Gümrükçüoğlu et al., 2012); (Bekircan et al., 2008).

Mechanism of Action

Target of Action

Compounds in the 1,2,4-triazole class are known to interact with a variety of biological targets. The specific target would depend on the particular substituents on the triazole ring .

Mode of Action

The mode of action of 1,2,4-triazoles involves interactions with their targets at a molecular level, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

1,2,4-triazoles can affect various biochemical pathways depending on their specific structure and the biological target they interact with .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles would depend on their specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining how these compounds are absorbed, distributed, metabolized, and excreted .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can vary widely, depending on the specific compound and its biological target .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazoles .

Biochemical Analysis

Biochemical Properties

3-chloro-4,5-diphenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, acting as an inhibitor . These interactions are primarily through hydrogen bonding and dipole interactions, which enhance the compound’s pharmacokinetic and pharmacological properties . Additionally, this compound has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for breast cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It exhibits cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This compound also interacts with DNA, leading to changes in gene expression . The inhibition of aromatase by this compound reduces estrogen levels, which is beneficial in treating estrogen-dependent cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed within the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound is crucial for its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical effects .

properties

IUPAC Name |

3-chloro-4,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-17-16-13(11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIFHMDKLFUZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2622352.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)

![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)

![N-(2-ethoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622364.png)

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)

![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)

![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2622369.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2622370.png)